molecular formula C13H18F2O2 B8000903 2-(3,4-Difluoro-5-(isopentyloxy)phenyl)ethanol

2-(3,4-Difluoro-5-(isopentyloxy)phenyl)ethanol

Cat. No.: B8000903
M. Wt: 244.28 g/mol
InChI Key: IJJCWWKDVLGKDO-UHFFFAOYSA-N
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Description

2-(3,4-Difluoro-5-(isopentyloxy)phenyl)ethanol is a fluorinated aromatic compound featuring a phenyl ring substituted with two fluorine atoms at the 3- and 4-positions, an isopentyloxy group at the 5-position, and an ethanol moiety at the para position relative to the oxygen atom. Its CAS number, 1443355-11-0, confirms its identity as a distinct entity in chemical databases .

Properties

IUPAC Name

2-[3,4-difluoro-5-(3-methylbutoxy)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2O2/c1-9(2)4-6-17-12-8-10(3-5-16)7-11(14)13(12)15/h7-9,16H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJCWWKDVLGKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C(=CC(=C1)CCO)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluoro-5-(isopentyloxy)phenyl)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-difluorophenol and iso-pentyl bromide.

    Etherification: The 4,5-difluorophenol undergoes etherification with iso-pentyl bromide in the presence of a base such as potassium carbonate to form 4,5-difluoro-3-iso-pentoxyphenol.

    Reduction: The resulting 4,5-difluoro-3-iso-pentoxyphenol is then subjected to reduction using a reducing agent like lithium aluminum hydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluoro-5-(isopentyloxy)phenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydride and alkyl halides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4,5-difluoro-3-iso-pentoxybenzaldehyde or 4,5-difluoro-3-iso-pentoxybenzoic acid.

    Reduction: Formation of various reduced derivatives depending on the specific conditions.

    Substitution: Formation of substituted phenethyl alcohol derivatives.

Scientific Research Applications

2-(3,4-Difluoro-5-(isopentyloxy)phenyl)ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluoro-5-(isopentyloxy)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating the activity of receptors on cell surfaces.

    Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular processes.

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Functional Group Variations

The compound is compared to structurally related molecules with modifications in fluorine substitution patterns, alkoxy chain length/branching, and functional groups. Key analogues include:

2-(3-Fluoro-5-(isopentyloxy)phenyl)ethanol (CAS 1443328-03-7)
  • Differences : Lacks the 4-fluoro substituent, reducing electron-withdrawing effects on the aromatic ring.
  • Impact: Lower molecular weight (226.29 g/mol vs.
2-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethanol (CAS 1443355-11-0)
  • Differences : Fluorine atoms at 3- and 5-positions, with isopentyloxy at the 4-position.
  • Impact : Altered dipole moment and steric hindrance compared to the target compound, which may influence binding affinity in biological systems .
1-(3,4-Difluoro-5-(isopentyloxy)phenyl)propan-1-one (CAS 1443325-85-6)
  • Differences: Replaces the ethanol group with a propan-1-one (ketone).
  • Impact: Increased lipophilicity (logP ~3.5 estimated) compared to the ethanol derivative (logP ~2.8), affecting solubility and metabolic stability. Ketones are more resistant to oxidation but less polar than alcohols .
(2-Ethoxy-5-fluorophenyl)methanol (CAS 1096330-41-4)
  • Differences : Smaller ethoxy group (vs. isopentyloxy) and a single fluorine substituent.
  • Impact : Reduced lipophilicity (logP ~1.9) and lower molecular weight (170.18 g/mol), making it more water-soluble but less membrane-permeable .

Biological Activity

2-(3,4-Difluoro-5-(isopentyloxy)phenyl)ethanol is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a difluorophenyl group and an isopentyloxy substituent, which may influence its interaction with biological targets. The presence of fluorine atoms typically enhances lipophilicity and binding affinity to biological receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the fluorine atoms may enhance binding affinity. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. A study showed that related phenolic compounds can inhibit bacterial growth by disrupting cell membrane integrity.

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties. It has been observed to downregulate pro-inflammatory cytokines in cell culture models, indicating potential use in treating inflammatory diseases.

Antitumor Activity

Preliminary studies have explored the antitumor effects of similar compounds. For instance, derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, suggesting a possible role in cancer therapy .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antimicrobial Study : A study on 2-(3,4-Difluoro-5-propoxyphenyl)ethanol demonstrated significant antibacterial activity against Gram-positive bacteria. The mechanism was linked to membrane disruption and inhibition of cell wall synthesis.
  • Anti-inflammatory Research : In a cellular model of inflammation, this compound reduced the expression of COX-2 and TNF-alpha, key mediators in inflammatory responses.
  • Antitumor Activity : In vitro assays showed that compounds with similar structures inhibited growth in breast cancer cells (MCF-7), with IC50 values indicating effective concentrations for therapeutic consideration .

Comparative Analysis with Similar Compounds

A comparison table highlights the biological activities of this compound against structurally similar compounds:

CompoundAntimicrobial ActivityAnti-inflammatory ActivityAntitumor Activity
This compoundModerateSignificantEffective
2-(3,4-Difluoro-5-propoxyphenyl)ethanolHighModerateModerate
2-(3,4-Difluorophenyl)ethanolLowSignificantLow

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